
t-Boc-N-amido-PEG36-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
t-Boc-N-amido-PEG36-acid: is a compound that combines a tert-butoxycarbonyl (t-Boc) protected amino group with a polyethylene glycol (PEG) chain and a terminal carboxylic acid group. This compound is known for its high solubility in aqueous media due to the PEG spacer, making it a valuable reagent in various biochemical and materials science applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG36-acid typically involves the following steps:
PEGylation: The PEG chain is introduced to the molecule, enhancing its solubility and biocompatibility.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.
Introduction of the Carboxylic Acid Group: The terminal carboxylic acid group is added, which can react with primary and secondary amines under amide coupling conditions using reagents such as EDC, DCC, or HATU
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions: t-Boc-N-amido-PEG36-acid undergoes several types of chemical reactions, including:
Amide Coupling: The terminal carboxylic acid group reacts with primary and secondary amines to form stable amide bonds.
Deprotection: The t-Boc group can be removed under mild acidic conditions to expose the free amine
Common Reagents and Conditions:
Amide Coupling: Reagents such as EDC, DCC, and HATU are commonly used under mild conditions to facilitate the formation of amide bonds
Deprotection: Mild acids like trifluoroacetic acid (TFA) are used to remove the t-Boc protecting group.
Major Products Formed:
Amide Bonds: The primary product formed from amide coupling reactions.
Free Amines: Formed after the deprotection of the t-Boc group
科学研究应用
t-Boc-N-amido-PEG36-acid has a wide range of applications in scientific research, including:
Chemistry:
Peptide Synthesis: Used as a linker to introduce PEG chains into peptides, enhancing their solubility and stability.
Biology:
Protein Modification: Facilitates the PEGylation of proteins, which can improve their pharmacokinetics and reduce immunogenicity.
Medicine:
Drug Delivery: The PEGylation of drugs using this compound can enhance their solubility, stability, and circulation time in the body.
Industry:
作用机制
The mechanism of action of t-Boc-N-amido-PEG36-acid primarily involves its ability to form stable amide bonds and its role in PEGylation. The PEG spacer increases the hydrophilicity of the molecule, enhancing its solubility and biocompatibility. The t-Boc group protects the amino group during synthesis and can be removed under mild acidic conditions to expose the free amine, which can then react with other functional groups .
相似化合物的比较
- t-Boc-N-amido-PEG24-acid
- t-Boc-N-amido-PEG12-acid
- t-Boc-N-amido-PEG6-acid
- t-Boc-N-amido-PEG2-acid
Comparison: t-Boc-N-amido-PEG36-acid is unique due to its longer PEG chain, which provides greater solubility and biocompatibility compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring high solubility and stability .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H159NO40/c1-80(2,3)121-79(84)81-5-7-86-9-11-88-13-15-90-17-19-92-21-23-94-25-27-96-29-31-98-33-35-100-37-39-102-41-43-104-45-47-106-49-51-108-53-55-110-57-59-112-61-63-114-65-67-116-69-71-118-73-75-120-77-76-119-74-72-117-70-68-115-66-64-113-62-60-111-58-56-109-54-52-107-50-48-105-46-44-103-42-40-101-38-36-99-34-32-97-30-28-95-26-24-93-22-20-91-18-16-89-14-12-87-10-8-85-6-4-78(82)83/h4-77H2,1-3H3,(H,81,84)(H,82,83) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNZFUXECDINMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H159NO40 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1775.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,11-dioxatetracyclo[7.3.2.23,7.02,8]hexadeca-1(13),2,7,9(14),15-pentaene-4,6,10,12-tetrone](/img/structure/B7909402.png)
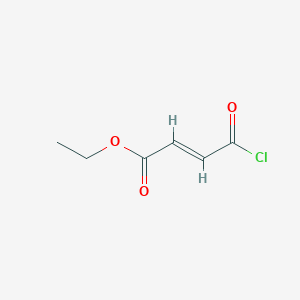
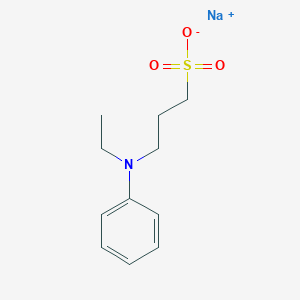
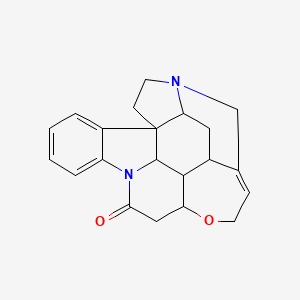
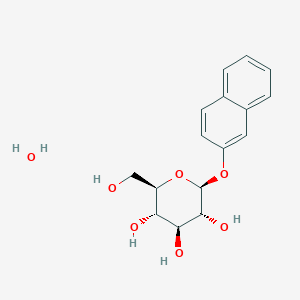
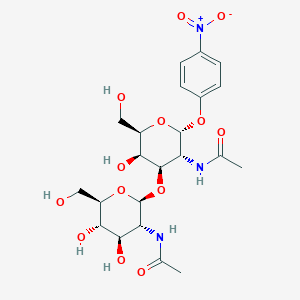
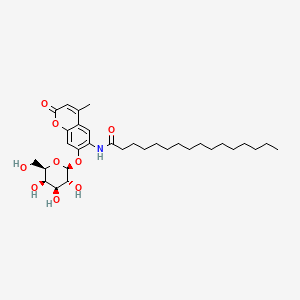
![5-[(2R,3S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypentanoic acid](/img/structure/B7909452.png)

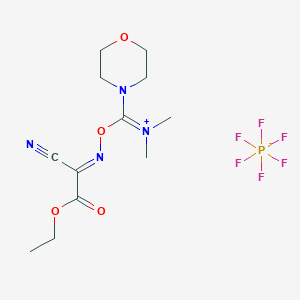
![3,4,5-trihydroxy-6-[[(1R,4S,5R,8S,9R,10R,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid](/img/structure/B7909491.png)



